molecular formula C14H10BrClFN3O B12082160 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile

2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile

Cat. No.: B12082160
M. Wt: 370.60 g/mol
InChI Key: WMQUQMQPCWAPBJ-UHFFFAOYSA-N
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Description

2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile is a complex organic compound with a unique structure that includes a pyrazole ring, a benzonitrile moiety, and various halogen and alkoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent.

    Nitrile Formation: The benzonitrile moiety can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.

    Cyclopropoxylation: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using a cyclopropyl halide.

    Fluorination and Chlorination:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The halogen substituents (bromo, chloro, and fluoro) can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the benzonitrile moiety.

    Cyclization Reactions: The cyclopropoxy group can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various alkyl halides.

    Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Agrochemicals: It can be used in the development of new pesticides or herbicides due to its potential biological activity.

    Material Science: The compound can be used in the synthesis of advanced materials with unique properties, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of multiple halogen and alkoxy substituents can enhance its binding affinity and selectivity for these targets. The compound may also participate in various biochemical pathways, leading to its desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile: A simpler derivative with a similar pyrazole ring structure.

    4-bromo-1-methyl-1H-pyrazole: A basic pyrazole derivative without the additional substituents.

    4-chloro-3-fluorobenzonitrile: A benzonitrile derivative with similar halogen substituents.

Uniqueness

2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile is unique due to its combination of multiple functional groups, which can impart distinct chemical and biological properties. The presence of the cyclopropoxy group, along with the halogen and nitrile substituents, makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C14H10BrClFN3O

Molecular Weight

370.60 g/mol

IUPAC Name

2-(4-bromo-2-methylpyrazol-3-yl)-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile

InChI

InChI=1S/C14H10BrClFN3O/c1-20-14(9(15)6-19-20)12-8(5-18)11(21-7-2-3-7)4-10(16)13(12)17/h4,6-7H,2-3H2,1H3

InChI Key

WMQUQMQPCWAPBJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C2=C(C(=CC(=C2F)Cl)OC3CC3)C#N

Origin of Product

United States

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